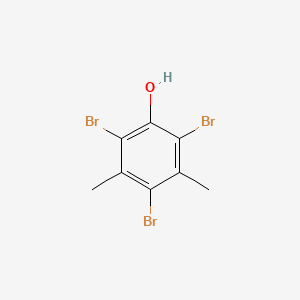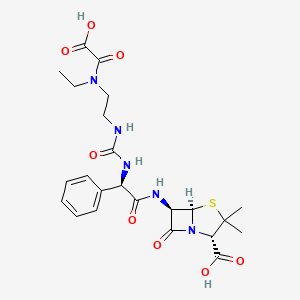
War49C2mnx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
War49C2mnx is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of War49C2mnx involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions typically involve the use of aldehydes and amines under controlled temperature and pH conditions.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions, which are facilitated by catalysts such as palladium or platinum. These reactions are carried out under high-pressure conditions to ensure the formation of the desired cyclic structure.
Final Modification: The final step involves the introduction of functional groups to the core structure. This is achieved through substitution reactions using reagents such as halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
War49C2mnx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound is achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the compound into alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for these reactions include halogens and alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, and amines. These products are valuable intermediates in various chemical processes and have applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
War49C2mnx has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its stability and reactivity make it an ideal candidate for the formation of complex molecules.
Biology: In biological research, this compound is used as a probe to study cellular processes. Its ability to interact with specific biomolecules allows researchers to investigate the mechanisms of various biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for the development of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of War49C2mnx involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Propiedades
Número CAS |
64844-70-8 |
|---|---|
Fórmula molecular |
C23H29N5O8S |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27(18(31)21(34)35)11-10-24-22(36)26-13(12-8-6-5-7-9-12)16(29)25-14-17(30)28-15(20(32)33)23(2,3)37-19(14)28/h5-9,13-15,19H,4,10-11H2,1-3H3,(H,25,29)(H,32,33)(H,34,35)(H2,24,26,36)/t13-,14-,15+,19-/m1/s1 |
Clave InChI |
YXRSTHOXBOCROS-BKEDOTJMSA-N |
SMILES isomérico |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
SMILES canónico |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
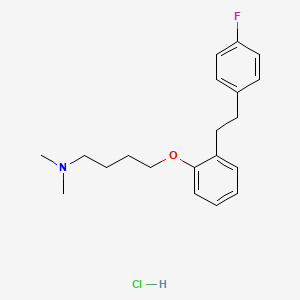
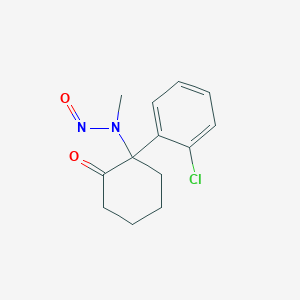
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
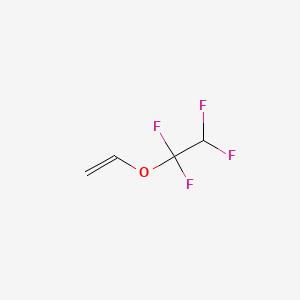
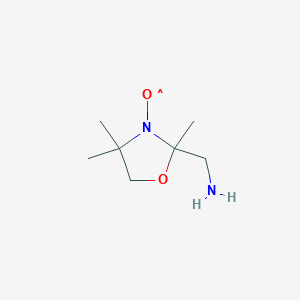
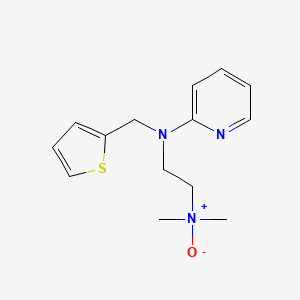

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

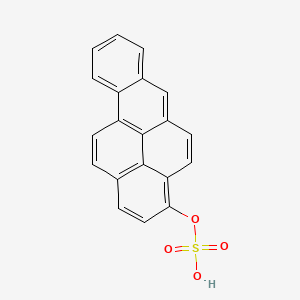
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
